molecular formula C16H13ClFNO4S B3340432 3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid CAS No. 565192-80-5

3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid

Cat. No. B3340432
CAS RN: 565192-80-5
M. Wt: 369.8 g/mol
InChI Key: BNLMJDUQUYBCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid” is a chemical substance with the molecular formula C16H13ClFNO4S and a molecular weight of 369.8 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of an allyl group attached to a 4-fluoro-phenyl-sulfamoyl group, which is further attached to a 4-chloro-benzoic acid group . The exact structure can be visualized using chemical structure visualization tools.


Physical And Chemical Properties Analysis

The compound is a solid powder with an off-white appearance . It is hygroscopic, meaning it absorbs moisture from the air . It should be stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

A series of compounds derived from 3-chloro-2-fluoro benzoic acid, including those related to the core structure of 3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid, have been synthesized and characterized. These compounds have been evaluated for their in vivo anti-convulsant and anti-inflammatory activities. Some of these derivatives exhibited significant biological activities, supported by in silico molecular docking studies for the inhibition of cyclooxygenase-2 and voltage-gated sodium channels, suggesting their potential as good inhibitors of these proteins (Bhat et al., 2016).

Chemical Transformations and Reactivity

Benzylic fluorides, which include structures similar to the allyl-(4-fluoro-phenyl) moiety, have been identified as suitable substrates for Pd(0)-catalyzed Tsuji-Trost substitution reactions and for cross-coupling with phenylboronic acid. This work highlights the regioselective displacement potential of such compounds, emphasizing their versatility in chemical transformations (Blessley et al., 2012).

Pharmacological Applications

Derivatives of 4-chloro-3-sulfamoyl benzoic acid have been tested as inhibitors of carbonic anhydrase isozymes, CA I, II, and IV. These isozymes are involved in aqueous humor secretion within the eye, and some derivatives showed low nanomolar affinity, indicating their potential as topically acting anti-glaucoma agents. This suggests the relevance of such compounds in developing new pharmacological agents (Mincione et al., 2001).

Electrochemical Applications

An electrochemical method involving the cathodic cleavage and carboxylation of vinyl phenyl sulphoxide derivatives has been explored. This method results in the formation of compounds with structural similarities to 3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid, offering insights into novel synthetic routes and the electrochemical behavior of such compounds (Kunugi et al., 1995).

Safety and Hazards

This compound is for research use only and is not intended for diagnostic or therapeutic use . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-chloro-3-[(4-fluorophenyl)-prop-2-enylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO4S/c1-2-9-19(13-6-4-12(18)5-7-13)24(22,23)15-10-11(16(20)21)3-8-14(15)17/h2-8,10H,1,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLMJDUQUYBCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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